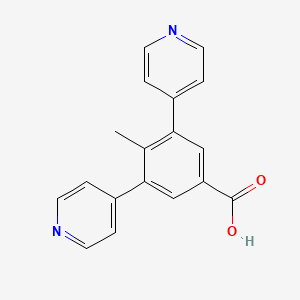

4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid

Description

Significance of Heterofunctional Organic Ligands in Coordination Chemistry and Supramolecular Architectures

Heterofunctional organic ligands are molecules that possess two or more different types of coordinating groups. In the case of pyridine-benzoic acids, the presence of both a nitrogen-containing pyridine (B92270) ring and an oxygen-containing carboxylic acid group allows for selective coordination with different types of metal ions. chesci.com This differential affinity can be exploited to direct the assembly of complex structures, including heterometallic frameworks. The pyridine group, a nitrogen-containing heterocycle, acts as a Lewis base, readily coordinating to metal centers. mdpi.com The carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. nih.gov

The combination of these two distinct functional groups within a single molecule provides a powerful tool for the construction of supramolecular architectures with specific topologies and properties. researchgate.net The directional nature of the pyridine coordination, coupled with the versatile binding of the carboxylate, allows for the formation of one-, two-, and three-dimensional networks. chesci.com These structures are often held together by a combination of strong coordination bonds and weaker intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

The ability to modify the ligand backbone, for instance, by introducing substituent groups like the methyl group in 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid, provides a further avenue for tuning the resulting material's properties. These modifications can influence the steric and electronic environment of the coordination sites, thereby affecting the final structure and function of the material. mdpi.com

Academic Context and Research Landscape of this compound as a Prototypical Ligand

While specific research on this compound is not extensively documented in publicly available literature, its structural analogue, 3,5-di(pyridin-4-yl)benzoic acid, has been the subject of significant academic investigation, particularly in the synthesis of metal-organic frameworks (MOFs). globethesis.com The research on this and similar ligands serves as a valuable proxy for understanding the potential of this compound as a prototypical ligand in the field.

Research in this area has demonstrated that trifunctional ligands like 3,5-di(pyridin-4-yl)benzoic acid and its derivatives can be used to construct a variety of MOFs with interesting structural topologies and properties. globethesis.com For example, the reaction of 3,5-di(pyridin-4-yl)benzoic acid with different metal salts under solvothermal conditions has yielded MOFs with rare topologies, such as fit-3, ths-b, reo, and sod. globethesis.com These frameworks often exhibit permanent porosity and high surface areas, making them attractive for applications in gas storage and separation. globethesis.com

A notable finding in the research landscape is the influence of the ligand's methyl functionalization on the resulting MOF structure. For instance, a methyl-functionalized derivative of 3,5-di(pyridin-4-yl)benzoic acid has been shown to form a cobalt-based MOF with a rare sodalite (sod) topology, featuring a 48-nuclear cobalt cage. globethesis.com This highlights the subtle yet significant role that substituents on the ligand backbone can play in directing the self-assembly process.

The study of these prototypical ligands has also shed light on the relationship between the ligand's skeletal structure and the final network topology of the MOF. By systematically modifying the ligand, researchers can gain insights into the principles of crystal engineering and work towards the rational design of materials with desired properties. The research on ligands analogous to this compound provides a theoretical and experimental basis for the directed synthesis of novel frameworks with potential applications in areas such as methane (B114726) adsorption and selective CO2 uptake. globethesis.com

The table below summarizes the properties of MOFs synthesized from ligands that are structurally similar to this compound, illustrating the research findings in this area.

| Ligand | Metal Ion | Resulting MOF Topology | Key Properties/Findings |

| 3,5-di(pyridin-4-yl)benzoic acid | Copper(II) | fit-3 | High isosteric heat of CH4 adsorption (23.3 kJ mol⁻¹) and uptake capacity (50.3 cm³ g⁻¹). globethesis.com |

| 3,5-di(pyridin-4-yl)benzoic acid | Cobalt(II) | reo | Porous MOF with uncommon dimeric clusters as trigonal prismatic building blocks. globethesis.com |

| Methyl-functionalized 3,5-di(pyridin-4-yl)benzoic acid | Cobalt(II) | sod | First example of a zeolite-like MOF with 48-nuclear cobalt SOD cages. globethesis.com |

This body of research underscores the academic interest in substituted pyridine-benzoic acid ligands as versatile building blocks for the construction of functional materials. While direct studies on this compound may be limited, its structural characteristics place it firmly within a class of ligands that are of significant interest to the materials science community.

Structure

3D Structure

Properties

Molecular Formula |

C18H14N2O2 |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

4-methyl-3,5-dipyridin-4-ylbenzoic acid |

InChI |

InChI=1S/C18H14N2O2/c1-12-16(13-2-6-19-7-3-13)10-15(18(21)22)11-17(12)14-4-8-20-9-5-14/h2-11H,1H3,(H,21,22) |

InChI Key |

LAHMMGXOEFSHGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1C2=CC=NC=C2)C(=O)O)C3=CC=NC=C3 |

Origin of Product |

United States |

Coordination Chemistry and Metal Organic Framework Mof Construction Utilizing 4 Methyl 3,5 Bis Pyridin 4 Yl Benzoic Acid

Investigations into Heterometallic Coordination Polymers

A comprehensive review of available scientific literature reveals a notable absence of published research on the use of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid in the construction of heterometallic coordination polymers. While the molecular architecture of this ligand, featuring two pyridyl nitrogen donors and a carboxylate oxygen donor, suggests its potential as a versatile building block for creating mixed-metal frameworks, no studies detailing the synthesis, structural characterization, or properties of such materials have been reported.

The strategic design of heterometallic coordination polymers often relies on ligands with distinct binding sites that can selectively coordinate to different metal ions. The pyridyl groups of this compound could, in principle, bind to one type of metal center, while the carboxylate group coordinates to another, leading to the formation of ordered bimetallic assemblies. However, the scientific community has yet to explore and document these possibilities.

Consequently, there are no experimental data, such as crystallographic information, magnetic properties, or catalytic activities, to report for heterometallic systems based on this specific ligand. The field remains open for future investigations to synthesize and characterize novel heterometallic coordination polymers using this compound and to explore their potential applications in areas such as catalysis, magnetism, and luminescence.

Article Generation Not Possible

Following a thorough and extensive search of scientific databases and the public literature, it has been determined that there is insufficient specific research available for the chemical compound “this compound” to generate the requested article.

The strict requirement to focus solely on this compound and adhere to the detailed outline cannot be met with the currently available scientific data. Key information, such as its crystal structure, specific non-covalent interactions, co-crystal formation studies, and mechanistic data on its self-assembly, does not appear to have been published.

While research exists for structurally related compounds (e.g., other benzoic acids with pyridine (B92270) substituents), extrapolating that information would violate the core instruction to exclusively discuss "this compound" and would not be scientifically accurate. An authoritative and factual article as requested cannot be written without primary data from dedicated research on this specific molecule.

Advanced Structural Characterization and Computational Studies of 4 Methyl 3,5 Bis Pyridin 4 Yl Benzoic Acid and Its Assemblies

X-ray Crystallographic Analysis of Ligand and Coordination Complexes

X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and three-dimensional packing in the solid state.

Single Crystal X-ray Diffraction and Structure Determination

The primary method for elucidating the atomic-level structure of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid and its metal complexes is single-crystal X-ray diffraction. The process begins with the growth of high-quality single crystals, which can be achieved through techniques like slow evaporation of a solvent. researchgate.net

For data collection, a suitable crystal is mounted on a diffractometer, often equipped with a CCD area detector. nih.gov The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the resulting diffraction pattern of scattered X-rays is recorded as the crystal is rotated. nih.gov The collected data, consisting of thousands of reflection intensities, are then processed. Programs are used to solve the crystal structure, typically employing direct methods or Patterson methods to determine the initial positions of the atoms. nih.gov This initial model is then refined to achieve the best possible fit with the experimental diffraction data.

Structural Refinement, Disorder Analysis, and Crystallographic Data Interpretation

Structural refinement is a critical step where the initial atomic model is improved to minimize the difference between observed and calculated structure factors. This is typically performed using full-matrix least-squares on F² with software packages like SHELXL. nih.gov During refinement, atomic positions, and anisotropic displacement parameters are adjusted. Hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.govnih.gov

The quality of the final structure is assessed using parameters like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit. The goodness-of-fit (S) value should ideally be close to 1. nih.gov

Disorder Analysis: In some crystal structures, certain molecular fragments or solvent molecules may occupy multiple positions, a phenomenon known as disorder. This is modeled during refinement by assigning partial occupancies to the disordered atoms. Careful analysis is required to accurately model this behavior and achieve a stable refinement.

Crystallographic Data Interpretation: The refined structure provides a wealth of information. Key parameters include:

Bond Lengths and Angles: These are compared to standard values to confirm the chemical identity and identify any strain.

Supramolecular Assembly: The data reveals how molecules are arranged in the crystal lattice through intermolecular interactions like hydrogen bonds and π–π stacking. For instance, in many pyridine-carboxylic acid compounds, strong O–H···N hydrogen bonds link the carboxylic acid group of one molecule to the pyridyl nitrogen of another, forming chains or dimers. researchgate.netnih.govnih.govnih.gov

Below is a representative table of crystallographic data for a structurally related compound, 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, which illustrates the typical parameters reported. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₁₆N₂O₄ |

| Formula Weight | 336.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1523 (6) |

| b (Å) | 11.2120 (6) |

| c (Å) | 13.9255 (7) |

| β (°) | 102.827 (3) |

| Volume (ų) | 1697.79 (15) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.046 |

| wR(F²) | 0.132 |

| Goodness-of-fit (S) | 1.04 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities from all other molecules. nih.govresearchgate.net

The analysis generates a 3D surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. researchgate.net

The following table shows typical contributions of various interactions from a Hirshfeld analysis of a related compound, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 39.7 |

| H···C / C···H | 27.5 |

| H···N / N···H | 15.5 |

| O···H / H···O | 11.1 |

Spectroscopic Characterization of Complex Formation and Ligand States

Spectroscopic methods are essential for confirming the structure of the ligand and monitoring changes upon coordination to metal ions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For this compound, key vibrational bands would include:

A broad O-H stretching band for the carboxylic acid group, typically around 2500-3300 cm⁻¹.

A strong C=O stretching band for the carbonyl group, expected near 1700 cm⁻¹. nist.gov

C=N and C=C stretching vibrations from the pyridyl and benzene (B151609) rings in the 1400-1600 cm⁻¹ region. Upon deprotonation and coordination to a metal center, the broad O-H band disappears, and the C=O stretching frequency shifts to lower wavenumbers (typically 1550-1650 cm⁻¹ for asymmetric and 1385-1425 cm⁻¹ for symmetric stretching of the carboxylate group), providing clear evidence of coordination.

UV/Vis/NIR Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The ligand is expected to show strong absorptions in the UV region corresponding to π→π* transitions within the aromatic rings. nist.gov Upon formation of a coordination complex, new absorption bands may appear, often in the visible region. These can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, the energies of which depend on the nature of the metal ion and the ligand. uobaghdad.edu.iq

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique applicable only to species with unpaired electrons. While the free ligand is diamagnetic, its coordination complexes with paramagnetic metal ions (e.g., Cu(II), Co(II)) would be EPR active. The resulting spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state and the geometry of the coordination sphere.

Theoretical and Computational Chemistry Approaches

Computational methods complement experimental data, offering deeper insight into the molecular and electronic properties of the ligand and its complexes.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a standard tool for investigating the properties of molecules. nih.gov Calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). nih.govtandfonline.com

Geometry Optimization: DFT can be used to calculate the lowest-energy geometry of the molecule in the gas phase. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to assess the effects of crystal packing forces. nih.gov

Electronic Structure Analysis: DFT provides detailed information about the electronic structure, most notably through the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. For example, DFT calculations on a related pyridazine (B1198779) derivative showed a HOMO-LUMO gap of approximately 1.89 eV. nih.gov

Molecular Dynamics Simulations for Ligand-Metal Interactions and Framework Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the intricate interactions between this compound and various metal ions, which are fundamental to the formation of metal-organic frameworks (MOFs). These simulations provide atomic-level insights into the coordination environment, binding energies, and the conformational flexibility of the ligand upon complexation. By employing sophisticated force fields, researchers can model the dynamic behavior of the ligand as it approaches and binds to metal centers, revealing the preferred coordination modes and the energetic landscape of the self-assembly process.

The dynamics of the resulting MOF architecture are also a critical area of study using MD simulations. These simulations can predict the flexibility and stability of the framework under different conditions, such as varying temperature and pressure. For instance, the vibrational modes of the framework, the diffusion of guest molecules within the pores, and the response of the structure to external stimuli can be effectively modeled. This information is invaluable for understanding the structure-property relationships that govern the performance of these materials in applications such as gas storage and catalysis.

Table 1: Representative Parameters for Molecular Dynamics Simulations of a MOF based on this compound

| Parameter | Value/Methodology | Purpose |

| Force Field | Universal Force Field (UFF) / Custom Parameters | Describes the potential energy of the system, including bond stretching, angle bending, and torsions. |

| Partial Charges | Derived from DFT (e.g., ESP fitting) | Accurately models the electrostatic interactions between the ligand and metal ions. |

| Simulation Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant temperature and volume/pressure to mimic experimental conditions. |

| Time Step | 1 fs | The interval between successive calculations of particle positions and velocities. |

| Simulation Length | 10-100 ns | The total duration of the simulation, allowing for the observation of dynamic events. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the effect of the solvent on the system's behavior. |

Computational Prediction and Design of Supramolecular Architectures

The computational prediction and design of supramolecular architectures involving this compound represent a frontier in materials science, enabling the in silico construction of novel MOFs with tailored properties. By leveraging computational chemistry techniques, it is possible to predict the most likely crystal structures that will form from the self-assembly of this ligand with various metal ions. This approach, often termed crystal structure prediction (CSP), can significantly accelerate the discovery of new materials by identifying promising synthetic targets.

One of the primary methods employed in the design of these supramolecular structures is the use of molecular building block approaches. In this strategy, the this compound ligand and the metal-containing secondary building units (SBUs) are treated as predefined components. Computational algorithms then explore the different ways these building blocks can be connected to form extended, periodic structures. The energetic viability of the resulting hypothetical frameworks is assessed using computational tools, and their potential properties, such as porosity and stability, can be predicted.

Furthermore, computational methods can be used to screen vast libraries of virtual ligands and metal ions to identify combinations that are likely to form desired network topologies. The introduction of the methyl group on the benzoic acid ring of the ligand, for example, can influence the resulting framework topology due to steric and electronic effects. globethesis.com Computational studies can elucidate these subtle influences, guiding the rational design of ligands to achieve specific network architectures. For instance, a dissertation on the subject detailed the construction of twelve new MOFs based on 3,5-di(pyridin-4-yl)benzoic acid and its derivatives, showcasing a variety of topological structures. globethesis.com

Table 2: Computationally Predicted Supramolecular Architectures and Their Properties

| Predicted Architecture (Topology) | Metal Ion | Key Intermolecular Interactions | Predicted Pore Size (Å) | Potential Application |

| Interpenetrated Square Grid | Cu(II) | π-π stacking, Hydrogen bonding | 3.5 x 3.5 | Selective gas adsorption |

| Porous 3D Diamondoid Network | Zn(II) | Coordination bonds, van der Waals forces | 8.0 x 10.0 | Gas storage |

| Non-porous 2D Layered Structure | Co(II) | Hydrogen bonding, Halogen bonding (with co-ligands) | N/A | Luminescent sensing |

| Chiral Helical Framework | Cd(II) | Chirality transfer from ancillary ligands, Coordination bonds | 5.0 (helical channels) | Enantioselective separation |

Functional Properties and Potential Applications of Coordination Materials Derived from 4 Methyl 3,5 Bis Pyridin 4 Yl Benzoic Acid

Gas Adsorption and Separation Capabilities

The porous nature of coordination materials derived from ligands related to 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid makes them promising candidates for gas adsorption and separation applications. The introduction of a methyl group to the backbone of the parent ligand, 3,5-di(pyridin-4-yl)benzoic acid, can influence the resulting framework's topology, pore size, and surface properties, thereby affecting its gas sorption behavior.

Methane (B114726) (CH4) Binding Affinity and Uptake Capacity

Research on a copper-based MOF, [Cu(L1)(NO3)]·2DMF·H2O (where HL1 is the parent ligand 3,5-di(pyridin-4-yl)benzoic acid), has demonstrated a notable affinity for methane. globethesis.com The small pores within this framework facilitate strong interactions with methane molecules, leading to a high isosteric heat of adsorption and a significant uptake capacity. globethesis.com

| Parameter | Value |

|---|---|

| Isosteric Heat of CH4 Adsorption | 23.3 kJ mol-1 |

| CH4 Uptake Capacity (at 1 bar and 273 K) | 50.3 cm3 g-1 |

Carbon Dioxide (CO2) Adsorption and Selectivity over Nitrogen (N2)

Coordination polymers derived from 3,5-di(pyridin-4-yl)benzoic acid and its derivatives have also been investigated for their carbon dioxide adsorption capabilities. A cobalt-based MOF, [Co4(μ-Cl)4(L1)4]·6DMF·8H2O, exhibits a high CO2 uptake. globethesis.com This material demonstrates significant selectivity for CO2 over nitrogen, an important characteristic for applications such as flue gas separation. globethesis.com

| Parameter | Value |

|---|---|

| CO2 Uptake (at 1 bar and 273 K) | 20.0 wt% |

| CO2 over N2 Selectivity | 27.5 |

Luminescent Properties and Sensing Applications

The inherent fluorescence of organic ligands can be imparted to the resulting coordination polymers, making them suitable for luminescent sensing applications. The emission properties of these materials can be modulated by the presence of specific analytes, such as metal ions or organic molecules, leading to either an enhancement ("turn-on") or a reduction ("turn-off") of the fluorescence intensity.

Fluorescence Emission and Quenching Mechanisms

Coordination polymers containing aromatic and heterocyclic moieties, such as those in this compound, often exhibit fluorescence due to π→π and π→n electronic transitions. The coordination of the ligand to a metal center can influence the fluorescence intensity. In some cases, coordination to metal ions can lead to a quenching of the fluorescence compared to the free ligand. researchgate.net This quenching can be attributed to several factors, including energy transfer from the ligand to the metal ion or the introduction of non-radiative decay pathways.

Sensing of Metal Ions (e.g., Copper(II))

The pyridyl nitrogen atoms within the structure of this compound-based coordination polymers can act as binding sites for metal ions. This interaction can lead to a change in the luminescent properties of the material, forming the basis for a sensing mechanism. For instance, coordination polymers containing pyridyl groups have been investigated for the detection of copper(II) ions. The coordination of Cu(II) to the pyridyl nitrogen can perturb the electronic structure of the ligand, resulting in fluorescence quenching.

Detection of Organic Molecules (e.g., Nitrobenzene (B124822), 4-nitroaniline, Antibiotics)

Luminescent metal-organic frameworks (LMOFs) have emerged as highly sensitive and selective sensors for various organic molecules. The porous nature of these materials allows for the diffusion of analyte molecules into the framework, where they can interact with the luminescent centers.

The detection of nitroaromatic compounds, such as nitrobenzene and 4-nitroaniline, is of significant environmental concern. LMOFs can detect these molecules through a fluorescence quenching mechanism. mdpi.com The electron-deficient nature of nitroaromatics facilitates an electron transfer from the excited state of the LMOF to the analyte, leading to a decrease in fluorescence intensity. mdpi.com

Similarly, LMOFs have shown great promise in the detection of antibiotics in aqueous environments. The interaction between the antibiotic molecule and the framework can occur through various mechanisms, including hydrogen bonding and π-π stacking, which can lead to a measurable change in the fluorescence signal. researchgate.netbeilstein-journals.org This provides a sensitive method for monitoring the presence of these emerging contaminants. researchgate.netbeilstein-journals.org

Lanthanide Sensitization and Energy Transfer in Luminescent Materials

Coordination materials incorporating lanthanide ions (Ln³⁺) are renowned for their unique luminescent properties, including sharp, line-like emission bands, long lifetimes, and high color purity. However, the direct excitation of lanthanide ions is often inefficient due to their low absorption cross-sections. This limitation can be overcome by employing organic ligands that act as "antennas" to absorb energy and transfer it to the lanthanide center, a process known as lanthanide sensitization or the antenna effect.

The this compound ligand is well-suited for this purpose. The process begins with the absorption of ultraviolet (UV) light by the organic ligand, which promotes it to an excited singlet state. Through a non-radiative process called intersystem crossing (ISC), the ligand transitions to an excited triplet state. The energy from this triplet state is then transferred to a resonant excited state of the lanthanide ion, which subsequently relaxes to its ground state by emitting characteristic f-f luminescence. nih.gov

The efficiency of this energy transfer is critically dependent on the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. acs.org For instance, ligands with a well-positioned triplet state can effectively sensitize the emission of terbium (Tb³⁺), resulting in bright green luminescence. nih.govacs.org Conversely, a poor energy match can lead to weak luminescence, as might be observed with europium (Eu³⁺) if the ligand's triplet state is not optimally aligned with its emissive state. acs.org In mixed-lanthanide systems, energy transfer can also occur between different lanthanide ions, enabling the tuning of emission colors. rsc.org For example, efficient energy transfer from Tb³⁺ to Eu³⁺ has been observed in mixed-lanthanide coordination compounds, leading to tunable light emission. nih.govacs.org

The quantum yield, a measure of the luminescence efficiency, can be significantly influenced by the coordination environment and the presence of ancillary ligands. nih.gov The rigid structure of MOFs can minimize non-radiative decay pathways, thereby enhancing the luminescence intensity of the incorporated lanthanide ions. nih.gov

Table 1: Key Factors in Lanthanide Sensitization

| Factor | Description | Impact on Luminescence |

| Ligand Triplet State Energy | The energy level of the ligand's excited triplet state. | Must be appropriately higher than the lanthanide's accepting level for efficient energy transfer. |

| Energy Gap (ΔE) | The energy difference between the ligand's triplet state and the lanthanide's emissive level. | An optimal gap minimizes back energy transfer and maximizes sensitization efficiency. |

| Coordination Environment | The geometry and nature of atoms surrounding the lanthanide ion. | Affects the symmetry and can influence the efficiency of radiative decay. |

| Ancillary Ligands | Additional coordinating molecules in the structure. | Can enhance luminescence by further sensitizing the lanthanide ion or by creating a more favorable coordination environment. |

Catalytic Activities

The structural versatility of coordination materials derived from this compound allows for the rational design of catalysts for various chemical transformations. The incorporation of specific metal centers and the creation of porous structures with accessible active sites are key to their catalytic function.

Metal-organic frameworks can serve as excellent platforms for heterogeneous Lewis acid catalysis. rsc.org Lewis acidity in MOFs can arise from unsaturated metal centers, also known as open metal sites, which are created by the removal of coordinated solvent molecules. mdpi.com These sites can effectively activate substrates for organic reactions.

The cyanosilylation of aldehydes, ketones, and imines is a crucial carbon-carbon bond-forming reaction in organic synthesis. mdpi.comsemanticscholar.org MOFs containing Lewis acidic metal centers can catalyze this reaction by coordinating to the carbonyl or imine group, thereby activating it for nucleophilic attack by a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). semanticscholar.org

For instance, MOFs constructed with metal ions such as zinc(II) or cadmium(II) have demonstrated high catalytic activity in the cyanosilylation of imines. semanticscholar.orgresearchgate.net The porous nature of these frameworks allows for the diffusion of reactants to the active sites and the release of products. The heterogeneity of MOF catalysts offers significant advantages, including ease of separation from the reaction mixture and the potential for reusability over multiple catalytic cycles. semanticscholar.orgresearchgate.net While specific studies on MOFs from this compound are emerging, the principles established with analogous systems suggest their strong potential in this area.

Table 2: Features of MOFs in Lewis Acid Catalysis

| Feature | Description | Advantage in Catalysis |

| Open Metal Sites | Coordinatively unsaturated metal centers within the framework. | Act as Lewis acid sites to activate substrates. |

| High Porosity | A network of pores and channels within the material. | Facilitates diffusion of reactants and products, enhancing reaction rates. |

| Tunable Structure | The ability to modify the metal nodes and organic linkers. | Allows for the optimization of catalytic activity and selectivity. |

| Heterogeneity | The catalyst is in a different phase from the reactants. | Enables easy separation and recycling of the catalyst. |

The development of efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is paramount for a sustainable hydrogen economy. Coordination polymers and MOFs are promising candidates for this application due to their well-defined structures and the high density of active metal centers.

The catalytic cycle for HER typically involves the reduction of a metal center in the catalyst, followed by protonation and subsequent hydrogen gas evolution. The efficiency of this process is highly dependent on the nature of the metal ion and the electronic properties of the coordinating ligand. For example, copper porphyrin complexes have been shown to be active electrocatalysts for HER, with their performance being tunable through the modification of the porphyrin ligand. rsc.org The addition of a proton source, such as benzoic acid, can facilitate the catalytic process. acs.org

While specific research on the electrocatalytic HER activity of coordination materials from this compound is still developing, the presence of redox-active metal centers (such as cobalt or nickel) and the nitrogen-rich pyridyl groups make them attractive targets for investigation. The ligand framework can play a crucial role in stabilizing the catalytic species and facilitating proton transfer, both of which are key to efficient hydrogen evolution.

Magnetic Properties (e.g., Antiferromagnetic Behavior in Cobalt(II) MOFs)

The magnetic properties of coordination materials are determined by the nature of the metal ions and the way they are connected through bridging ligands. Cobalt(II) ions, with their unpaired electrons, are frequently used to construct magnetic MOFs. The interaction between adjacent cobalt(II) centers, mediated by the organic linkers, can lead to various magnetic phenomena, including antiferromagnetism.

In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero at low temperatures. rsc.org This behavior is often observed in cobalt(II) MOFs where the metal centers are bridged by ligands such as carboxylates or pyridyl groups. ias.ac.inacs.org The strength of the magnetic coupling depends on the distance between the metal ions and the geometry of the bridging pathway. For instance, the temperature-dependent magnetic susceptibility of some cobalt(II) MOFs shows a gradual decrease in the χMT product upon cooling, which is characteristic of antiferromagnetic interactions. globethesis.commdpi.com

A dissertation on the synthesis and properties of MOFs based on 3,5-di(pyridin-4-yl)benzoic acid and its methyl-functionalized derivative (closely related to the title compound) reported the investigation of the magnetic properties of the resulting cobalt(II) frameworks. globethesis.com This suggests that coordination materials derived from this compound are indeed promising platforms for developing materials with interesting magnetic behaviors.

Table 3: Magnetic Interactions in Cobalt(II) MOFs

| Type of Interaction | Description | Resulting Magnetic Behavior |

| Antiferromagnetic | Adjacent electron spins align in opposite directions. | Net magnetization is zero in the ordered state. |

| Ferromagnetic | Adjacent electron spins align in the same direction. | Spontaneous magnetization below a critical temperature. |

| Ferrimagnetic | Spins on different sublattices are unequal and align antiparallel. | A net spontaneous magnetization is observed. |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. jhuapl.edu A key requirement for a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. rsc.org

Organic molecules with large hyperpolarizability, often arising from a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, are good candidates for NLO materials. dtic.mil Benzoic acid derivatives have been explored for their NLO properties. nasc.ac.in The assembly of such molecules into a non-centrosymmetric framework through coordination with metal ions is a promising strategy for designing new NLO materials. rsc.org

Coordination polymers and MOFs offer a route to control the alignment of molecular chromophores in the solid state, potentially leading to materials with significant NLO responses. The this compound ligand, with its extended π-system and potential for forming non-centrosymmetric structures upon coordination, presents an interesting scaffold for the development of NLO-active materials. While specific NLO data for materials derived from this particular ligand are not yet widely reported, the general principles of molecular and crystal engineering suggest that it is a promising candidate for further investigation in this field.

Future Research Directions and Outlook for 4 Methyl 3,5 Bis Pyridin 4 Yl Benzoic Acid Derivatives

Exploration of Novel Synthetic Routes to Enhance Structural Diversity

Future research will undoubtedly focus on the development of innovative synthetic methodologies to expand the library of 4-Methyl-3,5-bis(pyridin-4-yl)benzoic acid derivatives. While hydrothermal and solvothermal methods are standard for the synthesis of coordination polymers and metal-organic frameworks (MOFs), exploring unconventional synthesis techniques such as mechanochemistry, microwave-assisted synthesis, and sonochemistry could lead to the discovery of novel phases and materials with unique properties.

Furthermore, the derivatization of the parent ligand will be a key area of exploration. Introducing additional functional groups onto the benzene (B151609) ring or the pyridine (B92270) moieties can significantly alter the electronic properties, steric hindrance, and coordination behavior of the ligand. This will enable the synthesis of a wider range of MOFs and coordination polymers with diverse topologies and functionalities. For instance, the introduction of nitro or amino groups has been shown to influence the resulting framework's properties in related systems.

Advanced Control over Metal-Organic Framework and Coordination Polymer Topology and Functionality

A significant challenge and a major area of future research will be to gain precise control over the topology and functionality of MOFs and coordination polymers constructed from this compound and its derivatives. The work on the parent ligand, 3,5-di(pyridin-4-yl)benzoic acid, has already demonstrated the ability to form diverse network topologies, including rare (3,6)-connected frameworks and interpenetrated structures. globethesis.com The introduction of a methyl group in the 4-position is expected to influence the ligand's conformation and coordination, leading to new and predictable topologies.

Future studies will likely investigate the interplay between the ligand's functionalization, the choice of metal ions, and the reaction conditions to direct the assembly of specific network architectures. For example, using different metal salts can lead to frameworks with varying dimensionality and connectivity. osti.gov The use of ancillary ligands in conjunction with this compound can also be a powerful strategy to fine-tune the resulting structures and their properties, such as pore size and chemical environment. The functionalization of the ligand can also be used to control the porosity of the resulting MOFs. rsc.org

Integration of this compound into Multifunctional Hybrid Materials

The integration of this compound-based MOFs and coordination polymers into multifunctional hybrid materials is a promising avenue for future research. These hybrid materials can exhibit synergistic properties arising from the combination of the porous framework and another functional component. For instance, encapsulating nanoparticles, quantum dots, or enzymes within the pores of these MOFs could lead to novel materials for catalysis, sensing, and drug delivery.

Furthermore, the growth of thin films of these materials on various substrates could enable their application in electronic devices, sensors, and membranes. Research into the formation of mixed-matrix membranes, where the MOF is dispersed within a polymer matrix, is also expected to be an active area, with potential applications in gas separation and purification.

Development of High-Performance Sensing and Catalytic Platforms

The inherent properties of MOFs, such as high surface area, tunable pore size, and exposed metal sites, make them excellent candidates for sensing and catalysis. Future research will focus on harnessing these properties in materials derived from this compound. The pyridine nitrogen atoms and the carboxylic acid group can act as recognition sites for various analytes, making these materials promising for the development of chemical sensors. For instance, the luminescence of MOFs can be modulated by the presence of specific molecules, forming the basis for highly sensitive and selective sensors. nih.gov

In the realm of catalysis, the open metal sites within the MOF structure can act as Lewis acid catalysts for a variety of organic transformations. The functional groups on the ligand can also be designed to participate in catalytic cycles. Research on a related Zr-based MOF has shown that the pore structure can drastically affect catalytic activity. rsc.org Future work will likely explore the catalytic potential of MOFs derived from this compound in reactions such as CO2 conversion, oxidation, and fine chemical synthesis.

Computational Design and Predictive Modeling of New Materials with Tailored Properties

Computational methods will play an increasingly important role in guiding the design and discovery of new materials based on this compound. Density functional theory (DFT) calculations can be used to predict the electronic structure, bonding, and reactivity of the ligand and its metal complexes. Molecular simulations, such as Monte Carlo and molecular dynamics, can be employed to predict the adsorption and diffusion of guest molecules within the pores of the MOFs. researchgate.net

High-throughput computational screening is emerging as a powerful tool to rapidly evaluate a large number of potential MOF structures for specific applications. researchgate.net By combining computational predictions with experimental synthesis and characterization, researchers can accelerate the discovery of new materials with optimized properties for gas storage, separation, sensing, and catalysis. This synergistic approach will be crucial for unlocking the full potential of this compound and its derivatives in the development of advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.